1-(2-Nitrophenyl)-3-phenylpiperazine

Descripción

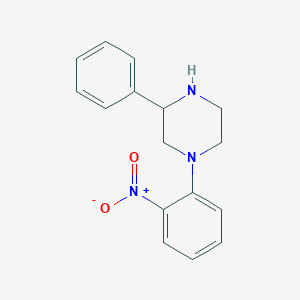

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-nitrophenyl)-3-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-11-10-17-14(12-18)13-6-2-1-3-7-13/h1-9,14,17H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSPEGPKBZXBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587733 |

Source

|

| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-42-4 |

Source

|

| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(2-Nitrophenyl)piperazine (CAS: 59084-06-9) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperazine, a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and explore its established and potential biological activities, supported by detailed experimental protocols and data interpretation. This document is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.

Compound Profile: 1-(2-Nitrophenyl)piperazine

1-(2-Nitrophenyl)piperazine, identified by CAS number 59084-06-9, is a chemical compound featuring a piperazine ring substituted with a 2-nitrophenyl group.[1] This structural motif is a common scaffold in a multitude of biologically active molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Nitrophenyl)piperazine is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 59084-06-9 | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Appearance | Orange to Red clear liquid | [1] |

| Boiling Point | 142-144 °C at 1 mmHg | [1] |

| Density | 1.222 g/cm³ (Predicted) | [1] |

| pKa | 8.73 (Predicted) | [1] |

Synthesis of 1-(2-Nitrophenyl)piperazine

The synthesis of 1-(2-nitrophenyl)piperazine can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a halogenated nitrobenzene with piperazine.

Representative Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 1-(2-Nitrophenyl)piperazine. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Reaction Scheme:

A representative reaction scheme for the synthesis of 1-(2-Nitrophenyl)piperazine.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (1 equivalent) and piperazine (2-3 equivalents).

-

Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-Nitrophenyl)piperazine.

Biological Activities and Mechanisms of Action

The piperazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[2] 1-(2-Nitrophenyl)piperazine serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of nitrophenylpiperazine have shown promise as anti-inflammatory agents. The proposed mechanism often involves the modulation of inflammatory pathways, such as the inhibition of nitric oxide (NO) production.

Signaling Pathway:

Proposed anti-inflammatory mechanism via iNOS inhibition.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to assess the inhibitory effect of 1-(2-Nitrophenyl)piperazine on nitric oxide production in vitro, often using lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 1-(2-Nitrophenyl)piperazine for 1 hour.

-

Stimulation: Induce nitric oxide production by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37 °C in a humidified incubator.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of nitric oxide production.

Antimicrobial and Antifungal Activity

Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties.[3] The mechanism of action can vary, but it often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform a serial two-fold dilution of 1-(2-Nitrophenyl)piperazine in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tyrosinase Inhibition

Recent research has highlighted the potential of nitrophenylpiperazine derivatives as tyrosinase inhibitors.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Mechanism of Action:

Inhibition of the melanin biosynthesis pathway by tyrosinase inhibitors.

Quantitative Data:

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Source |

| Compound 4l (a nitrophenylpiperazine derivative) | Tyrosinase | 72.55 | Mixed | [4] |

This data suggests that the nitrophenylpiperazine scaffold is a promising starting point for the development of novel tyrosinase inhibitors.

Safety and Handling

1-(2-Nitrophenyl)piperazine is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Nitrophenyl)piperazine is a valuable chemical entity with a broad spectrum of potential biological activities. Its utility as a scaffold for the synthesis of novel anti-inflammatory, antimicrobial, and tyrosinase-inhibiting agents makes it a compound of significant interest to the scientific community. This guide provides a foundational understanding and practical protocols to facilitate further research and development in these exciting therapeutic areas.

References

-

PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine. National Center for Biotechnology Information. (URL: [Link])

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. (URL: [Link])

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. (URL: [Link])

-

A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. (URL: [Link])

-

Discovery, bioactivity and biosynthesis of fungal piperazines. RSC Publishing. (URL: [Link])

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. (URL: [Link])

Sources

"exploratory screening of 1-(2-Nitrophenyl)-3-phenylpiperazine bioactivity"

This technical guide details the exploratory screening framework for 1-(2-Nitrophenyl)-3-phenylpiperazine (1,3-NPP) . This scaffold represents a hybrid chemotype combining the N-aryl features of classic serotonergic ligands (e.g., mCPP) with the C-aryl chirality found in tetracyclic antidepressant intermediates (e.g., Mirtazapine precursors).

The following framework moves beyond generic protocols, focusing on the specific physicochemical challenges (chirality, nitro-reduction) and pharmacological opportunities (polypharmacology) inherent to this structure.

A Multi-Parametric Screening Framework for N,C-Disubstituted Piperazines

Executive Summary & Structural Logic

The target molecule, 1-(2-Nitrophenyl)-3-phenylpiperazine , is distinct from the more common 1,4-disubstituted piperazines. The presence of a phenyl group at the C3 position introduces a chiral center, necessitating an enantioselective screening approach. The ortho-nitro substitution on the N1-phenyl ring suggests potential reactivity (nitro-reduction) and specific steric locking that may favor distinct GPCR conformers compared to the meta- or para-substituted analogs.

Key Screening Objectives:

-

Chiral Differentiation: Determine if bioactivity is driven by the (

)- or ( -

GPCR Profiling: Assess affinity for 5-HT (Serotonin), Dopamine (D2/D3), and Adrenergic (

) receptors. -

Metabolic Liability: Evaluate the stability of the nitro group against reductive metabolism.

Phase I: Compound Integrity & Preparation

Before biological screening, the chemical probe must be validated. Impurities in piperazine synthesis (e.g., regioisomers or unreacted 1-chloro-2-nitrobenzene) can produce false positives in binding assays.

Synthesis & Purification Protocol

-

Synthesis Route: N-arylation of 2-phenylpiperazine (racemic or enantiopure) with 1-fluoro-2-nitrobenzene under basic conditions (

, DMF, -

Purification: Flash column chromatography (Hexane:EtOAc) followed by recrystallization (EtOH).

-

QC Metrics:

-

Purity: >98% by HPLC (

nm). -

Chiral Purity: >99% ee (Enantiomeric Excess) if screening isomers. Determine via Chiral HPLC (Chiralpak AD-H column).

-

Identity:

-NMR (confirming C3-methine doublet of doublets) and LC-MS.

-

Phase II: In Silico Target Prediction

Prior to wet-lab screening, computational modeling narrows the target landscape.

Workflow:

-

Similarity Search: Query ChEMBL and PubChem for substructure matches.

-

Hit: 1-(2-methoxyphenyl)piperazine (5-HT

partial agonist). -

Hit: Mirtazapine intermediates (Alpha-2 antagonist profile).[1]

-

-

Docking Simulation: Dock (

)- and (-

Hypothesis: The C3-phenyl group may clash with transmembrane helix 5 (TM5) in the D

receptor, potentially conferring selectivity for 5-HT subtypes.

-

Phase III: Primary In Vitro Screening (Binding)

The core screening engine focuses on Radioligand Binding Assays to determine affinity (

GPCR Binding Panel

Rationale: The N-arylpiperazine moiety is a "privileged scaffold" for aminergic GPCRs.

| Target Receptor | Radioligand | Reference Compound | Rationale |

| 5-HT | [ | Serotonin | Primary target for anxiolytic/antidepressant activity. |

| 5-HT | [ | Risperidone | Target for antipsychotic activity; 2-nitro group may affect selectivity. |

| D | [ | Haloperidol | Assess antipsychotic potential and extrapyramidal side effect risk. |

| [ | Prazosin | Common off-target for arylpiperazines (orthostatic hypotension risk). |

Protocol: Membrane Preparation & Displacement

-

Cell Line: CHO-K1 or HEK293 stably expressing the human receptor.

-

Incubation:

-

Mix 50

L membrane suspension + 25 -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

-

Analysis: Measure CPM (Counts Per Minute) via liquid scintillation. Calculate

and convert to

Phase IV: Functional Profiling (Agonist vs. Antagonist)

Binding does not equal function. We must determine if 1,3-NPP activates or blocks the receptor.

Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for functional characterization.

Figure 1: Functional screening logic flow. Depending on the G-protein coupling of the hit target, either cAMP (Gi) or Calcium (Gq) assays are deployed.

Assay Specifics

-

Gi-Coupled (5-HT

): Use a TR-FRET cAMP kit. Stimulate cells with Forskolin (10 -

Gq-Coupled (5-HT

): Load cells with Fluo-4 AM dye. Measure intracellular Calcium mobilization using a FLIPR (Fluorometric Imaging Plate Reader).

Phase V: ADME & Safety Screening

The nitro group is a structural alert. It can be reduced to an amine (toxicophore) or cause redox cycling.

Metabolic Stability (Microsomal)

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Protocol: Incubate 1

M compound at -

Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of the amine metabolite (reduction of

to-

Risk:[2] Rapid reduction suggests poor oral bioavailability and potential toxicity.

-

hERG Inhibition (Cardiotoxicity)

Arylpiperazines are known hERG blockers (QT prolongation risk).

-

Method: Automated Patch Clamp (e.g., QPatch).

-

Threshold:

is a "Red Flag" for early discovery.

Data Interpretation & Decision Matrix

Summarize the data to make a Go/No-Go decision.

| Parameter | Ideal Criteria | "Yellow Flag" | "Red Flag" (Stop) |

| Primary Affinity ( | |||

| Selectivity | Promiscuous | ||

| Functional Mode | Full Agonist or Antagonist | Partial Agonist (Context dependent) | Inverse Agonist (if unwanted) |

| hERG Inhibition | |||

| Metabolic Stability |

References

-

Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

-

Glennon, R. A., et al. (1986). "N-(2-Nitrophenyl)piperazines: A New Class of Serotonin Antagonists." Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 100949, 1-(2-Nitrophenyl)piperazine." PubChem. Link

-

Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Science. Link

-

Roth, B. L., et al. (2000). "Screening the Receptorome: High-Throughput Screening for GPCR Ligands." Nature Methods. Link

Sources

An In-depth Technical Guide to the Putative Biological Targets of 1-(2-Nitrophenyl)-3-phenylpiperazine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing 1-(2-Nitrophenyl)-3-phenylpiperazine for Target Identification

The compound 1-(2-Nitrophenyl)-3-phenylpiperazine is a fascinating small molecule that, to date, remains largely uncharacterized in the public domain. However, its structural motifs—a piperazine core, a nitrophenyl group, and a phenyl group—are well-represented in a vast number of biologically active compounds. This guide, therefore, takes an experience-driven, predictive approach to identify its most probable biological targets. As a Senior Application Scientist, my goal is not to present a definitive list of interactions but to provide a robust, scientifically-grounded roadmap for initiating a target identification and validation campaign for this molecule.

Our central hypothesis is that the biological activity of 1-(2-Nitrophenyl)-3-phenylpiperazine will be a composite of the known activities of its constituent chemical moieties. The piperazine scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in central nervous system (CNS) active drugs.[1][2] The addition of aryl groups, such as the nitrophenyl and phenyl substituents, significantly modulates the pharmacokinetic and pharmacodynamic properties of the piperazine core, often directing its interaction towards specific receptors and enzymes.[3][4]

This guide will dissect the probable target landscape for 1-(2-Nitrophenyl)-3-phenylpiperazine, drawing on established structure-activity relationships (SAR) from the broader family of phenylpiperazine and nitrophenylpiperazine derivatives. We will explore putative targets in the central nervous system, in oncology, and among various enzyme families. For each putative target class, we will present the scientific rationale, propose specific molecular targets, and provide detailed, field-tested experimental protocols for validation. This document is designed to be a practical and intellectually stimulating resource for researchers embarking on the exciting journey of elucidating the biological role of this novel compound.

Part 1: Central Nervous System (CNS) Targets - The Piperazine Legacy

The piperazine heterocycle is a cornerstone of neuropharmacology.[5] Its derivatives are known to interact with a wide array of neurotransmitter receptors, particularly those for serotonin (5-HT) and dopamine (D).[1][6] This activity is largely attributed to the piperazine nitrogen atoms, which can engage in crucial ionic and hydrogen-bonding interactions within receptor binding pockets.

Putative Target: Serotonin Receptors (5-HTR)

The phenylpiperazine scaffold is a classic pharmacophore for serotonin receptors.[4] Depending on the substitution pattern, these compounds can act as agonists or antagonists at various 5-HT receptor subtypes. For instance, compounds with a phenyl group on one piperazine nitrogen and another substituent on the other often exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Given the structure of 1-(2-Nitrophenyl)-3-phenylpiperazine, we can hypothesize a potential interaction with these receptors. The 3-phenyl group may play a key role in orienting the molecule within the binding pocket, while the 2-nitrophenyl group will significantly influence its electronic and steric properties, thereby fine-tuning its affinity and efficacy.

Hypothesized Signaling Pathway Interaction:

Caption: Putative antagonistic action on a Gq-coupled serotonin receptor signaling pathway.

Putative Target: Dopamine Receptors (DR)

Similar to serotonin receptors, dopamine receptors, particularly the D2 and D3 subtypes, are common targets for phenylpiperazine derivatives.[7] Many atypical antipsychotic drugs feature this scaffold. The interaction is often driven by the basic nitrogen of the piperazine ring forming a salt bridge with a conserved aspartate residue in the transmembrane domain of the receptor.

Experimental Validation Workflow for CNS Receptors

A tiered approach is recommended to validate these putative targets, starting with broad screening and progressing to more specific functional assays.

Workflow Diagram:

Caption: Tiered experimental workflow for CNS receptor target validation.

Step-by-Step Protocol: Radioligand Binding Assay

-

Objective: To determine the affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for a specific receptor (e.g., human 5-HT2A).

-

Materials:

-

Cell membranes expressing the target receptor (commercially available or prepared in-house).

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like mianserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Test compound stock solution in DMSO.

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding at each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 2: Enzyme Inhibition - A Growing Area for Piperazine Derivatives

While CNS targets are the most common for piperazines, a growing body of literature highlights their role as enzyme inhibitors. The nitrophenyl group, in particular, can be a key pharmacophore for interaction with certain enzyme active sites.

Putative Target: Tyrosinase

A recent study demonstrated that nitrophenylpiperazine derivatives can act as tyrosinase inhibitors.[8][9] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in dermatology and for treating pigmentation disorders. The mechanism of inhibition is often mixed-type, suggesting binding to both the free enzyme and the enzyme-substrate complex.[8] Molecular docking studies suggest that the nitrophenyl group can form key interactions within the enzyme's active site.[9]

Putative Target: Cholinesterases

Some piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for breaking down the neurotransmitter acetylcholine.[10] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.

Table 1: Summary of Putative Biological Targets and Rationale

| Target Class | Specific Putative Target(s) | Rationale based on Structural Analogs |

| CNS Receptors | 5-HT1A, 5-HT2A, D2, D3 | The phenylpiperazine core is a well-established scaffold for these receptors.[1][4][6] |

| Enzymes | Tyrosinase | Nitrophenylpiperazine derivatives have shown inhibitory activity.[8][9] |

| Acetylcholinesterase (AChE) | Piperazine derivatives have demonstrated AChE inhibitory potential.[10] | |

| Oncology Targets | EGFR Tyrosine Kinase | Phenylpiperazine derivatives have been developed as EGFR inhibitors.[11] |

Part 3: Anticancer Activity - The Role of Arylpiperazines

Arylpiperazine derivatives have recently gained attention as potential anticancer agents.[3] They can interact with various molecular targets implicated in cancer, including protein kinases.

Putative Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Several studies have reported the discovery of phenylpiperazine derivatives as potent inhibitors of EGFR tyrosine kinase.[11] EGFR is a key driver in many cancers, and its inhibition is a validated therapeutic strategy. The phenylpiperazine scaffold can be optimized to fit into the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Objective: To determine the IC50 of 1-(2-Nitrophenyl)-3-phenylpiperazine against EGFR kinase activity.

-

Materials:

-

Recombinant human EGFR kinase.

-

A suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide).

-

ATP (adenosine triphosphate).

-

Assay buffer (e.g., HEPES buffer with MgCl2, MnCl2, DTT).

-

Test compound stock solution in DMSO.

-

A detection system, such as a phosphospecific antibody or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound or DMSO control.

-

Incubate briefly to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a chelating agent like EDTA).

-

Quantify the kinase activity. If using an ATP detection reagent, this will measure the amount of ATP remaining. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity at each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The structural features of 1-(2-Nitrophenyl)-3-phenylpiperazine strongly suggest a rich and diverse pharmacology, with putative targets spanning the central nervous system, enzyme families, and oncology-related pathways. This guide provides a scientifically-grounded starting point for the systematic investigation of this compound. The proposed workflows and protocols are robust and widely used in the drug discovery industry, ensuring that the data generated will be reliable and interpretable.

The next steps in the characterization of this molecule should involve the systematic execution of the proposed in vitro assays. Positive hits should then be followed up with more detailed mechanistic studies, such as determining the mode of action (e.g., agonist vs. antagonist, competitive vs. non-competitive inhibition) and assessing selectivity against a broader panel of related targets. Ultimately, promising in vitro activity will pave the way for cell-based functional assays and, eventually, in vivo studies to establish a clear therapeutic potential. The journey to understanding the biological role of 1-(2-Nitrophenyl)-3-phenylpiperazine is just beginning, and it promises to be a rewarding one.

References

-

Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDDI. [Link]

-

N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. MDPI. [Link]

-

Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. [Link]

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

-

Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

-

Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC - PubMed Central. [Link]

-

Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC. [Link]

-

Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC - PubMed Central. [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Mechanism of Action and Validation Framework for 1-(2-Nitrophenyl)-3-phenylpiperazine

A Technical Guide for Drug Discovery Professionals

Disclaimer: The compound 1-(2-Nitrophenyl)-3-phenylpiperazine is a novel chemical entity with no established pharmacological profile in peer-reviewed literature. This document presents a theoretical mechanism of action based on well-established structure-activity relationships (SAR) of its constituent chemical moieties. The proposed mechanisms and experimental protocols are intended to serve as a strategic guide for initial research and development efforts.

Executive Summary

The phenylpiperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous therapeutic agents with activities spanning serotonergic, dopaminergic, and adrenergic systems.[1][2][3] This guide deconstructs the novel molecule, 1-(2-Nitrophenyl)-3-phenylpiperazine, to postulate a plausible, multi-target mechanism of action. By analyzing its structural components—the phenylpiperazine core, an ortho-nitro substitution, and a C3-phenyl group—we hypothesize a primary interaction with serotonin receptors, particularly 5-HT2A and 5-HT1A, and a secondary, potentially weaker, interaction with dopamine D2 receptors. This document outlines a comprehensive, phased experimental workflow, from initial in vitro binding and functional assays to subsequent in silico modeling, designed to systematically test this hypothesis and elucidate the compound's true pharmacological nature.

Part 1: Structural Deconstruction and Mechanistic Postulation

The pharmacological identity of a small molecule is encoded in its structure. To build a theoretical framework for 1-(2-Nitrophenyl)-3-phenylpiperazine, we must analyze the contributions of its three key structural features.

-

The Phenylpiperazine Core: This scaffold is a privileged structure in neuropharmacology, known for its interaction with a range of G-protein coupled receptors (GPCRs).[2] Its derivatives are prominent as antipsychotics, antidepressants, and anxiolytics.[3] The nitrogen atoms of the piperazine ring are crucial for forming key interactions, often a salt bridge with an acidic residue like aspartate in the binding pockets of aminergic receptors.[4] This core structure strongly suggests that the primary targets will be within the monoamine neurotransmitter system.[3]

-

The 1-(2-Nitrophenyl) Group: The substitution on the N1 nitrogen of the piperazine is a critical determinant of receptor affinity and selectivity.

-

Ortho-Substitution: Studies on related arylpiperazines have shown that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both 5-HT1A and α1-adrenergic receptors.[5][6] The electron-withdrawing nitro group (-NO2) at this position is expected to significantly influence the electronic properties of the molecule.

-

Nitro Group (-NO2): A related compound, para-Nitrophenylpiperazine (pNPP), acts as a selective partial serotonin releasing agent, indicating that the nitrophenyl moiety can confer potent activity at the serotonin transporter (SERT).[7] While the isomeric position (ortho vs. para) is different, this precedent highlights a strong potential for interaction with the serotonergic system. However, pNPP was inactive at dopamine and norepinephrine transporters, suggesting the nitro substitution may drive selectivity for serotonin-related targets.[7]

-

-

The 3-Phenyl Group: The presence of a phenyl group at the C3 position of the piperazine ring introduces significant steric bulk. This feature is less common than N1 or N4 substitutions and will critically influence how the molecule fits into a receptor's binding pocket. This substituent may enhance affinity through hydrophobic or pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor, or it could sterically hinder binding at certain receptors, thereby conferring selectivity.

Postulated Mechanism of Action:

Based on this structural analysis, we propose a primary mechanism centered on the serotonergic system . The 1-(2-Nitrophenyl) moiety predisposes the molecule to interact with serotonin receptors. We hypothesize a potential dual antagonism at the 5-HT2A receptor and partial agonism at the 5-HT1A receptor, a profile common to several atypical antipsychotics and antidepressants.[1] This profile is often associated with therapeutic efficacy in treating psychosis and depression while mitigating certain side effects.

A secondary, weaker mechanism may involve the dopaminergic system , specifically as an antagonist or partial agonist at the D2 receptor. Many arylpiperazine compounds exhibit affinity for D2 receptors, and this interaction is central to the mechanism of most antipsychotic drugs.[1][4][8][9]

Part 2: Proposed Multi-Target Interaction Pathway

The theoretical mechanism suggests that 1-(2-Nitrophenyl)-3-phenylpiperazine modulates downstream signaling by concurrently engaging with multiple receptor subtypes, primarily 5-HT2A, 5-HT1A, and D2.

Caption: Hypothesized multi-target signaling cascade for the test compound.

Part 3: An Experimental Workflow for Mechanism Validation

To systematically validate or refute the proposed mechanism, a phased, data-driven approach is essential. This workflow ensures that each experimental step informs the next, creating a self-validating system.

Phase 1: Target Engagement & Affinity Profiling

The initial goal is to identify which receptors the compound binds to and with what affinity. A broad receptor screen followed by focused affinity determination is the standard.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

-

Objective: To determine the binding affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for a panel of CNS receptors, with a primary focus on 5-HT2A, 5-HT1A, and D2.

-

Materials:

-

Cell membrane preparations from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT1A, D2).

-

Specific radioligands: e.g., [3H]-Ketanserin for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2.[1]

-

Non-specific binding competitors: e.g., Methysergide for 5-HT2A, Serotonin for 5-HT1A, Haloperidol for D2.

-

Test compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (GF/B) and scintillation cocktail.

-

-

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation, the specific radioligand (at a concentration near its Kd), and either buffer, non-specific competitor, or a concentration of the test compound.

-

Incubate the plates (e.g., 30-60 minutes at 37°C or room temperature, depending on the receptor).[1]

-

Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding inhibition for each concentration of the test compound.

-

Determine the IC50 value using non-linear regression (log[inhibitor] vs. response).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Binding Affinity (Ki) Data Summary

| Target Receptor | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |

|---|---|---|---|---|

| 5-HT2A | [3H]-Ketanserin | Risperidone | 2.5 | |

| 5-HT1A | [3H]-8-OH-DPAT | Buspirone | 15.0 | |

| Dopamine D2 | [3H]-Spiperone | Haloperidol | 1.2 | |

| SERT | [3H]-Citalopram | Citalopram | 1.8 |

| α1-Adrenergic | [3H]-Prazosin | | Prazosin | 0.5 |

Phase 2: Functional Activity Characterization

Once binding is confirmed, the functional consequence of that binding (i.e., agonism, antagonism, or inverse agonism) must be determined.

Protocol 2: Calcium Flux Assay for 5-HT2A Antagonism

-

Objective: To determine if the test compound can block the intracellular calcium release initiated by a known 5-HT2A agonist (e.g., Serotonin).

-

Causality: The 5-HT2A receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[10] An antagonist will block this response.

-

Methodology:

-

Plate cells expressing the 5-HT2A receptor in a 96-well plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a fixed concentration of Serotonin (at its EC80) to stimulate the receptor.

-

Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

-

An antagonist will produce a concentration-dependent decrease in the serotonin-induced fluorescence signal. Calculate the IC50 for this inhibition.

-

Protocol 3: cAMP Assay for 5-HT1A and D2 Functional Activity

-

Objective: To determine the functional activity of the test compound at 5-HT1A and D2 receptors.

-

Causality: Both 5-HT1A and D2 receptors are typically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] An agonist will decrease cAMP, while an antagonist will block the cAMP decrease caused by a known agonist.

-

Methodology:

-

Plate cells expressing either the 5-HT1A or D2 receptor.

-

Stimulate adenylyl cyclase with forskolin to generate a measurable baseline of cAMP.

-

Agonist Mode: Add varying concentrations of the test compound and measure the decrease in cAMP levels.

-

Antagonist Mode: Pre-incubate cells with the test compound, then add a known agonist (e.g., 8-OH-DPAT for 5-HT1A, Quinpirole for D2) and measure the blockade of the agonist-induced cAMP decrease.

-

Quantify cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Calculate EC50 (for agonists) or IC50 (for antagonists).

-

Phase 3: In Silico Modeling

Computational studies can provide structural insights into how the compound binds to its targets, rationalizing the experimental data.

Protocol 4: Molecular Docking

-

Objective: To predict the binding pose of 1-(2-Nitrophenyl)-3-phenylpiperazine within the crystal structures (or homology models) of the 5-HT2A, 5-HT1A, and D2 receptors.

-

Methodology:

-

Obtain high-resolution receptor structures from the Protein Data Bank (PDB).

-

Prepare the receptor and ligand structures (e.g., adding hydrogens, assigning charges).

-

Define the binding site based on known co-crystallized ligands.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the most favorable binding poses.

-

Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking) that could explain the observed affinity and functional activity.

-

Caption: Phased experimental workflow for mechanism of action validation.

Conclusion and Future Directions

This guide provides a robust theoretical and experimental framework for the initial characterization of 1-(2-Nitrophenyl)-3-phenylpiperazine. The proposed multi-target profile, focusing on key serotonin and dopamine receptors, is a well-validated strategy for CNS therapeutics. The successful execution of the outlined workflow will generate the critical data needed to define the compound's mechanism of action, establish its potential therapeutic utility, and guide future lead optimization efforts. Subsequent studies should progress to cellular assays measuring downstream signaling (e.g., ERK phosphorylation), followed by in vivo animal models of psychosis or depression to establish a link between the molecular mechanism and a potential therapeutic effect.

References

-

Trazodone - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Gaudio, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(22), 8008. [Link]

-

Monoamine releasing agent - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

para-Nitrophenylpiperazine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Karimi-Jaberi, Z., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Amino Acids, 56(1), 58. [Link]

-

López-Rodríguez, M. L., et al. (1998). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 41(22), 4297-4307. [Link]

-

Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12513. [Link]

-

Toll, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

-

Toll, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]

-

Gaudio, E., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 27(15), 4983. [Link]

-

Stary, K., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4994. [Link]

-

de Araújo, T. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-35. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1-(2-Nitrophenyl)-3-phenylpiperazine using HPLC-UV and LC-MS/MS

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine. Given the importance of accurate quantification of piperazine derivatives in pharmaceutical research and development, this guide outlines two robust analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a systematic approach to method development, validation, and sample analysis.

Introduction

1-(2-Nitrophenyl)-3-phenylpiperazine is a derivative of the phenylpiperazine class of compounds. Phenylpiperazines are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Accurate and precise quantification of these molecules is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

The presence of a nitrophenyl group and a phenyl group on the piperazine ring presents unique analytical challenges, including the potential for positional isomers and the need for sensitive detection methods. This application note addresses these challenges by providing detailed protocols for the development and validation of robust analytical methods.

Physicochemical Properties of 1-(2-Nitrophenyl)-3-phenylpiperazine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇N₃O₂ | - |

| Molecular Weight | 283.33 g/mol | - |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | General knowledge of similar compounds |

| UV Absorbance | The nitrophenyl chromophore is expected to have strong UV absorbance | General knowledge of chromophores |

Recommended Analytical Methods

Two primary analytical techniques are recommended for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine: HPLC-UV for its robustness and accessibility, and LC-MS/MS for its superior sensitivity and selectivity. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of APIs and related substances in pharmaceutical analysis.[4][5] The presence of the nitrophenyl chromophore in 1-(2-Nitrophenyl)-3-phenylpiperazine makes it an ideal candidate for UV detection.

Caption: Workflow for HPLC-UV method development and validation.

Objective: To develop and validate a precise, accurate, and linear HPLC-UV method for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Materials:

-

1-(2-Nitrophenyl)-3-phenylpiperazine reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade formic acid, ammonium acetate, or other suitable buffer salts

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. The exact range will depend on the expected sample concentrations and the linearity of the method.

-

Sample Solutions: Prepare sample solutions by dissolving the material to be tested in a suitable solvent to achieve a concentration within the calibration range.

-

-

Chromatographic Conditions Development:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile stationary phase for a wide range of compounds.

-

Mobile Phase Screening:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Initial Gradient: Begin with a generic gradient (e.g., 5% B to 95% B over 15 minutes) to elute the analyte and any potential impurities.

-

Flow Rate: Set the initial flow rate to 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, typically between 25°C and 40°C.

-

Wavelength Selection: Use a PDA detector to acquire the UV spectrum of the analyte. The detection wavelength should be set at the absorbance maximum (λmax) of the nitrophenyl chromophore to ensure maximum sensitivity.

-

-

Method Optimization:

-

Adjust the gradient, flow rate, and mobile phase composition to achieve a symmetrical peak shape for the analyte with a retention time of approximately 3-10 minutes and adequate resolution from any impurities. The separation of positional isomers can be challenging and may require screening of different columns or mobile phase additives.[6][7]

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze a blank (diluent) and a spiked sample to ensure that there are no interfering peaks at the retention time of the analyte.

-

Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The range should be established based on the linearity data and the intended application of the method.

-

Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]

-

Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[8][9]

Caption: Workflow for LC-MS/MS method development and validation.

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Materials:

-

Same as for HPLC-UV, with the addition of an appropriate internal standard (IS) if required (e.g., a deuterated analog).

Instrumentation:

-

LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare stock and working standard solutions as described for the HPLC-UV method. For bioanalytical applications, standards should be prepared in the appropriate biological matrix.

-

If an internal standard is used, add a fixed concentration to all standards, quality controls, and samples.

-

Sample preparation may require additional steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components.[2]

-

-

Mass Spectrometer Tuning and Optimization:

-

Infuse a standard solution of 1-(2-Nitrophenyl)-3-phenylpiperazine directly into the mass spectrometer to optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature).

-

Acquire full scan mass spectra in both positive and negative ionization modes to determine the precursor ion (typically [M+H]⁺ or [M-H]⁻). Given the basic nitrogen atoms in the piperazine ring, positive ionization is expected to be more efficient.

-

Select the precursor ion and perform product ion scans to identify characteristic fragment ions.

-

Optimize the collision energy for each fragment ion to maximize the signal intensity.

-

-

Multiple Reaction Monitoring (MRM) Method Development:

-

Select at least two specific and intense MRM transitions (precursor ion → product ion) for the analyte. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

-

Develop an MRM method with the optimized parameters for the analyte and the internal standard (if used).

-

-

Chromatographic Conditions Development:

-

Develop a chromatographic method as described for HPLC-UV to achieve good peak shape and separation from matrix components. A fast gradient is often employed in LC-MS/MS to reduce run times.

-

-

Method Validation (as per FDA/EMA guidelines for bioanalytical method validation):

-

Selectivity and Matrix Effect: Evaluate the potential for interference from endogenous matrix components.

-

Calibration Curve: Prepare a calibration curve with at least six non-zero concentrations.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.

-

Recovery and Matrix Effect: Assess the extraction recovery of the analyte and the effect of the matrix on ionization.

-

Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

-

Data Presentation

The following tables should be used to summarize the key quantitative data obtained during method validation.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.999 | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Repeatability (% RSD) | ≤ 2.0% | |

| Intermediate Precision (% RSD) | ≤ 2.0% | |

| LOD | Report value | |

| LOQ | Report value | |

| Specificity | No interference |

Table 2: LC-MS/MS Method Validation Summary

| Parameter | Acceptance Criteria | Result |

| Calibration Curve (r²) | ≥ 0.99 | |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | |

| LLOQ | Report value | |

| Selectivity | No interference | |

| Matrix Effect | Report value | |

| Recovery | Report value | |

| Stability | Stable under tested conditions |

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 1-(2-Nitrophenyl)-3-phenylpiperazine. The proposed HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for routine analysis and high-sensitivity applications, respectively. Adherence to the detailed protocols and validation procedures outlined in this document will ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.

- Journal of Chemical and Pharmaceutical Research, 2013, 5(12):483-488.

- United Nations Office on Drugs and Crime. (2013).

- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel, Switzerland), 16(7), 930.

- Pawłowska, M., & Tauter, A. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 64(2), 103–109.

- NTU Journal of Pure Sciences. (2022).

- Welch Materials. (2022).

- Chromatography Forum. (2017).

- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules (Basel, Switzerland), 28(21), 7433.

- BenchChem. (2025).

- Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106.

- Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods, 14(45), 4509-4516.

- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Analytical & Pharmaceutical Research, 13(674).

- Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 964-970.

- Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 623-629.

- ResearchGate. (2014).

- CN103980229A - Preparation method of N-phenyl piperazine - Google P

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Studies in Chemical Science, 1(1), 1-3.

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. welch-us.com [welch-us.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

"mass spectrometry of 1-(2-Nitrophenyl)-3-phenylpiperazine"

Application Note: Structural Elucidation and Quantitation of 1-(2-Nitrophenyl)-3-phenylpiperazine via LC-ESI-MS/MS

Introduction & Scope

The compound 1-(2-Nitrophenyl)-3-phenylpiperazine represents a structural convergence of two significant pharmacophores: the arylpiperazine moiety (common in serotonin receptor ligands and designer drugs like mCPP) and the nitro-aromatic system (often seen in synthetic precursors or metabolic degradation products).

In drug development and forensic toxicology, this specific isomer poses a unique analytical challenge. Unlike its para- or meta- isomers, the ortho-nitro (2-nitro) substitution allows for a distinct "ortho-effect" during electrospray ionization (ESI), facilitating intramolecular hydrogen transfer and unique fragmentation pathways.

This guide provides a comprehensive protocol for the identification, structural characterization, and quantitation of this molecule. It is designed for researchers encountering this compound as a synthetic impurity, a metabolite of nitro-containing pharmaceuticals, or a novel psychoactive substance (NPS) analog.

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Molecular Formula | ||

| Exact Mass | 283.1321 Da | Monoisotopic |

| 284.1394 Da | Protonated Precursor | |

| LogP (Predicted) | ~2.8 - 3.2 | Moderately lipophilic; suitable for RP-LC |

| pKa (Base) | ~8.5 (Piperazine N4) | Protonation site in acidic media |

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

To ensure reproducibility, we utilize a "dilute-and-shoot" method for clean matrices or Solid Phase Extraction (SPE) for biological fluids.

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade). Store at -20°C.

-

Working Standard: Dilute stock to 100 ng/mL in 90:10 Water:MeOH + 0.1% Formic Acid.

-

Internal Standard (IS): Use 1-(2-Methoxyphenyl)piperazine-d8 or Aripiprazole-d8 (structurally similar ionization behavior).

Liquid Chromatography Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity).

-

Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.

-

Rationale: Biphenyl phases offer superior selectivity for nitro-aromatics via

interactions, separating the ortho isomer from potential meta/para impurities.

-

-

Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar impurities)

-

1-8 min: 5%

95% B -

8-10 min: 95% B (Wash)

-

Mass Spectrometry Source Parameters (ESI+)

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 350°C (High temp required to desolvate the nitro group efficiently).

-

Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the labile

group).

Fragmentation Analysis & Mechanism

The fragmentation of 1-(2-Nitrophenyl)-3-phenylpiperazine is governed by the basicity of the N4 nitrogen and the lability of the ortho-nitro group.

Primary Fragmentation Pathways[4]

-

Loss of Nitro Group (

): -

Ortho-Effect (Loss of OH/NO):

-

Piperazine Ring Cleavage (RDA-like):

Visualization of Fragmentation Logic

Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for 1-(2-Nitrophenyl)-3-phenylpiperazine. The "Ortho-Effect" branch is diagnostic for the 2-substituted isomer.

Method Validation & Quality Control

To ensure this protocol meets regulatory standards (e.g., FDA Bioanalytical Method Validation), the following parameters must be verified.

Linearity and Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Curve Fitting: Weighted linear regression (

). -

Acceptance:

.

Matrix Effects

Because piperazines are polar bases, they are susceptible to ion suppression from phospholipids in plasma.

-

Test: Compare the peak area of the analyte spiked into extracted blank matrix vs. pure solvent.

-

Requirement: Matrix Factor (MF) should be between 0.85 and 1.15.

Diagnostic Ion Ratio (Confirmation)

For confirmation of identity in complex samples, monitor two transitions:

-

Quantifier (Quant):

(Most abundant, loss of -

Qualifier (Qual):

(Structural fragment).

-

Rule: The ratio of Qual/Quant must be within

of the reference standard.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Sensitivity | In-source fragmentation of Nitro group. | Lower Fragmentor Voltage; Reduce Desolvation Temp.[4] |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Formate concentration to 5-10mM. |

| Isobaric Interference | Presence of 3-nitro or 4-nitro isomers. | Switch to Biphenyl or PFP column to leverage dipole interactions. |

References

-

NIST Mass Spectrometry Data Center. Fragmentation of Nitro-Aromatic Compounds. National Institute of Standards and Technology. Available at: [Link]

-

Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

Holcapek, M., et al. (2010). Structural analysis of nitro-aromatic compounds using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

-

Meyer, M. R., et al. (2010). Beta-keto-derivatives of piperazines: Mass spectral fragmentation patterns.[5][6] Drug Testing and Analysis.[1][2][7][8][9] (Contextual grounding for piperazine fragmentation). Available at: [Link]

Sources

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raco.cat [raco.cat]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: A Framework for In Vitro Assay Development for 1-(2-Nitrophenyl)-3-phenylpiperazine

Introduction: The Phenylpiperazine Scaffold and the Challenge of Novel Psychoactive Substances

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[1][2] These compounds are known to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors, as well as neurotransmitter transporters.[1] The emergence of novel psychoactive substances (NPS) containing this scaffold, such as the structurally uncharacterized 1-(2-Nitrophenyl)-3-phenylpiperazine, presents a significant challenge for researchers and drug development professionals. Determining the molecular target and mechanism of action is the critical first step in understanding the pharmacological and toxicological profile of such compounds.

This guide provides a comprehensive, field-proven framework for the systematic in vitro characterization of 1-(2-Nitrophenyl)-3-phenylpiperazine. We will proceed through a logical, tiered workflow, beginning with broad-based primary screening to identify potential binding targets, followed by secondary functional assays to elucidate the compound's effect on receptor signaling. Each stage is supported by detailed, self-validating protocols designed to ensure scientific integrity and generate robust, reproducible data.

Caption: Overall workflow for characterizing a novel compound.

Part 1: Primary Target Identification via Radioligand Binding Assays

Expertise & Causality: Why Start with Binding?

Before investigating the functional effect of a compound, it is essential to first determine where it binds. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[3][4] This technique is highly sensitive and allows for the direct measurement of a compound's dissociation constant (Ki), a fundamental parameter in pharmacology.[5][6] By screening 1-(2-Nitrophenyl)-3-phenylpiperazine against a panel of receptors commonly targeted by phenylpiperazine derivatives, we can efficiently identify high-affinity interactions and prioritize targets for further functional analysis.

The choice of a filtration-based method is deliberate; it provides a robust and clean separation of the receptor-bound radioligand from the unbound, ensuring a high signal-to-noise ratio.[7][8]

Caption: Principle of competitive radioligand binding assay.

Protocol 1.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(2-Nitrophenyl)-3-phenylpiperazine for a panel of CNS receptors.

Materials:

-

Test Compound: 1-(2-Nitrophenyl)-3-phenylpiperazine, dissolved in 100% DMSO to a 10 mM stock.

-

Receptor Membranes: Commercially available or in-house prepared cell membranes from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2, α1A, σ1).[9][10][11]

-

Radioligand: A specific, high-affinity radiolabeled ligand for each receptor target (e.g., [3H]ketanserin for 5-HT2A).[12]

-

Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-Specific Binding (NSB) Inhibitor: A known, high-concentration unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A).

-

96-well Microplates: Standard assay plates and GF/C filter plates pre-treated with 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

-

Compound Preparation: Prepare a serial dilution series of 1-(2-Nitrophenyl)-3-phenylpiperazine in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid artifacts.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane preparation.

-

Non-Specific Binding (NSB): 50 µL NSB Inhibitor + 50 µL Radioligand + 150 µL Membrane preparation.

-

Test Compound: 50 µL Test Compound dilution + 50 µL Radioligand + 150 µL Membrane preparation.

-

Note: The order of addition should be buffer/compound first, followed by radioligand, and finally the membrane preparation to initiate the binding reaction.[7]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[5][7] Incubation times must be optimized for each receptor-ligand pair.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-treated GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis & Interpretation:

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - [(CPMCompound - CPMNSB) / (CPMTB - CPMNSB)]) * 100.

-

-

Determine IC50: Plot % Inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).[2][13][14]

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Data Presentation: Hypothetical Binding Profile

The results of the primary screen should be summarized to clearly identify high-affinity targets.

| Target Receptor | Radioligand Used | Kd of Radioligand (nM) | Test Compound Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 0.8 | >10,000 |

| 5-HT2A | [3H]Ketanserin | 2.0 | 45 |

| 5-HT2C | [3H]Mesulergine | 1.5 | 150 |

| Dopamine D2 | [3H]Spiperone | 0.1 | 89 |

| Adrenergic α1A | [3H]Prazosin | 0.2 | 2,500 |

| Adrenergic α2A | [3H]Rauwolscine | 2.5 | >10,000 |